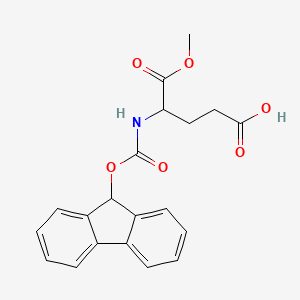

Fmoc-Glu-OMe-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H19NO6 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

4-(9H-fluoren-9-yloxycarbonylamino)-5-methoxy-5-oxopentanoic acid |

InChI |

InChI=1S/C20H19NO6/c1-26-19(24)16(10-11-17(22)23)21-20(25)27-18-14-8-4-2-6-12(14)13-7-3-5-9-15(13)18/h2-9,16,18H,10-11H2,1H3,(H,21,25)(H,22,23) |

InChI Key |

WXWYTQCVBBHBSI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCC(=O)O)NC(=O)OC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Glu(OMe)-OH for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-Glu(OMe)-OH, chemically known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid gamma-methyl ester, is a pivotal amino acid derivative extensively utilized in the field of peptide chemistry.[1][2][3] Its unique structural features make it an indispensable building block for the synthesis of complex peptides and peptidomimetics, which are critical in drug discovery, therapeutic development, and various biomedical research applications.[4][5] This guide provides a comprehensive overview of its properties, applications, and the technical protocols for its use.

Core Properties and Specifications

Fmoc-Glu(OMe)-OH is a white to off-white solid, characterized by the presence of a base-labile Fmoc protecting group on the alpha-amino group and a methyl ester protecting the side-chain gamma-carboxyl group.[1][6] This strategic protection scheme is central to its utility in solid-phase peptide synthesis (SPPS).[1][5]

Physicochemical and Handling Data

| Property | Value | References |

| CAS Number | 145038-50-2 | [1][2][3][7] |

| Molecular Formula | C21H21NO6 | [2][3][7] |

| Molecular Weight | 383.39 g/mol | [2][6][8] |

| Appearance | White to off-white solid | [1][6] |

| Purity | ≥97% to >99% (HPLC) | [5][6][8] |

| Storage Temperature | 2-8°C or -20°C for long-term storage | [2][6][7] |

| Solubility | Soluble in DMSO (≥100 mg/mL) | [6] |

Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Glu(OMe)-OH is as a protected amino acid building block in Fmoc-based solid-phase peptide synthesis.[1][5] The Fmoc group provides temporary protection of the N-terminus, which can be selectively removed under mild basic conditions, typically with piperidine.[9][10] This allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.[10]

The methyl ester on the gamma-carboxyl group of the glutamic acid side chain serves as a permanent protecting group throughout the synthesis. This prevents the side chain from participating in unwanted reactions during peptide elongation. This protection strategy is crucial for ensuring the synthesis of peptides with the correct sequence and high purity.[1]

Logical Workflow of Fmoc-SPPS

The following diagram illustrates the iterative cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Peptide Coupling using Fmoc-Glu(OMe)-OH

This protocol outlines a standard procedure for coupling Fmoc-Glu(OMe)-OH to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Fmoc-Glu(OMe)-OH

-

Resin with N-terminally deprotected peptide

-

Coupling/Activating agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine) or Collidine

-

Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Washing Solvents: DMF, DCM, Isopropanol

-

Deprotection Solution: 20% (v/v) piperidine in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes.

-

Drain and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times) and then DMF (2-3 times) to remove residual piperidine.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve Fmoc-Glu(OMe)-OH (3-5 equivalents relative to resin loading) and an equivalent amount of HBTU/HATU in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the washed, deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin extensively with DMF (3-5 times), DCM (2-3 times), and Isopropanol (2-3 times) to remove unreacted reagents and byproducts.

-

-

Confirmation of Coupling (Optional):

-

Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates successful and complete coupling.

-

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

Chemical Structure and Protecting Groups

The functionality of Fmoc-Glu(OMe)-OH in SPPS is dictated by its protecting groups. The diagram below highlights the key components of the molecule.

Applications in Research and Development

The incorporation of glutamic acid is critical for the function of many biologically active peptides. Fmoc-Glu(OMe)-OH is therefore a key reagent in:

-

Drug Discovery: Synthesizing peptide-based drug candidates for a wide range of therapeutic areas, including oncology, metabolic disorders, and infectious diseases.[4]

-

Structural Biology: Creating peptides to study protein-protein interactions, enzyme mechanisms, and protein folding.[4]

-

Bioconjugation: Serving as a building block in the synthesis of peptides that will be linked to other molecules, such as antibodies or imaging agents, for targeted drug delivery and diagnostics.[5]

-

Biomaterials: Developing peptide-based hydrogels and scaffolds for tissue engineering and regenerative medicine.

References

- 1. nbinno.com [nbinno.com]

- 2. Bot Detection [iris-biotech.de]

- 3. peptide.com [peptide.com]

- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Fmoc-Glu(OMe)-OH, 145038-50-2 | BroadPharm [broadpharm.com]

- 8. scbt.com [scbt.com]

- 9. nbinno.com [nbinno.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

Fmoc-Glu(OMe)-OH (CAS 145038-50-2): A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Fmoc-Glu(OMe)-OH, a critical building block in solid-phase peptide synthesis (SPPS). This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and discusses its role in the synthesis of therapeutic peptides.

Core Compound Data

Fmoc-Glu(OMe)-OH, with the systematic name (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid, is a derivative of L-glutamic acid.[1] The N-α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the γ-carboxyl group of the side chain is protected as a methyl ester (OMe).[2] This strategic protection scheme is fundamental to its application in Fmoc-based solid-phase peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain.[2][3]

Physicochemical Properties

A summary of the key quantitative data for Fmoc-Glu(OMe)-OH is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 145038-50-2 | [2] |

| Molecular Formula | C₂₁H₂₁NO₆ | [2] |

| Molecular Weight | 383.39 g/mol | [2] |

| Appearance | White to off-white powder/solid | [2] |

| Purity | ≥97% (typically by HPLC) | [1] |

| Melting Point | 110 - 120 °C | [2] |

| Solubility | Soluble in DMF, DCM | [2] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |

Chemical Structure

The chemical structure of Fmoc-Glu(OMe)-OH is characterized by the presence of the bulky Fmoc protecting group attached to the alpha-amino group of L-glutamic acid, with the side-chain carboxyl group esterified with a methyl group.

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Glu(OMe)-OH is a key reagent in Fmoc-based SPPS, a cornerstone technique for the chemical synthesis of peptides.[3][4] The Fmoc group provides temporary protection of the N-terminal amine, which can be selectively removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3][4] The methyl ester protecting the γ-carboxyl group of the glutamic acid side chain is stable to these basic conditions, thus preventing unwanted side reactions at this position during peptide chain elongation.[2] This orthogonality of protecting groups is a critical principle in modern peptide synthesis.[4]

The use of the γ-methyl ester offers a different deprotection strategy compared to the more common tert-butyl (OtBu) ester. While the OtBu group is removed with strong acid during the final cleavage of the peptide from the resin, the methyl ester can be cleaved under milder conditions if required, or it may be retained in the final peptide to modify its properties.

Experimental Protocols

The following sections provide a detailed, representative methodology for the incorporation of Fmoc-Glu(OMe)-OH into a peptide sequence using manual Fmoc-SPPS.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

Fmoc-Glu(OMe)-OH

-

Other required Fmoc-protected amino acids

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DDT)

-

HPLC grade water and acetonitrile

-

Glacial acetic acid

Step-by-Step Synthesis Protocol

This protocol outlines the key steps for the incorporation of Fmoc-Glu(OMe)-OH into a peptide chain on a solid support.

1. Resin Swelling:

- Place the desired amount of resin in a reaction vessel.

- Add DMF to swell the resin for at least 30 minutes.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a 20% (v/v) solution of piperidine in DMF to the resin.

- Agitate the resin for 5-10 minutes at room temperature.

- Drain the piperidine solution.

- Repeat the piperidine treatment for another 5-10 minutes.

- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Fmoc-Glu(OMe)-OH:

- In a separate vial, dissolve Fmoc-Glu(OMe)-OH (3-5 equivalents relative to the resin loading) and an activating agent such as OxymaPure (3-5 equivalents) in DMF.

- Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

- Add the activated Fmoc-Glu(OMe)-OH solution to the deprotected resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.

- To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

- Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Capping (Optional):

- To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 15-30 minutes.

- Wash the resin with DMF.

5. Chain Elongation:

- Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the desired peptide sequence.

6. Final Cleavage and Deprotection:

- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

- Prepare a cleavage cocktail, for example, 95% TFA, 2.5% TIS, and 2.5% water. The exact composition may vary depending on the peptide sequence.

- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the crude peptide by adding it to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

- Dry the crude peptide pellet under vacuum.

7. Purification and Analysis:

- Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of TFA or acetic acid).

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Visualization of the SPPS Workflow

The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis process, highlighting the key steps of deprotection and coupling.

Caption: Workflow of Fmoc Solid-Phase Peptide Synthesis.

Potential Side Reactions

While Fmoc-SPPS is a robust method, researchers should be aware of potential side reactions, particularly those involving glutamic acid. One common issue is the formation of pyroglutamate at the N-terminus if glutamic acid is the N-terminal residue. Additionally, aspartimide formation can occur with aspartic acid residues under basic conditions, and while less common with glutamic acid, it is a possibility to consider.[4] The choice of protecting group for the glutamic acid side chain can influence the propensity for these and other side reactions. The methyl ester of Fmoc-Glu(OMe)-OH is generally considered stable under standard Fmoc-SPPS conditions.

Conclusion

Fmoc-Glu(OMe)-OH is an essential building block for the synthesis of peptides for research and therapeutic applications. Its unique protection scheme allows for its efficient incorporation into growing peptide chains using well-established solid-phase methodologies. A thorough understanding of its properties and the experimental protocols for its use, as outlined in this guide, is crucial for the successful synthesis of high-purity peptides. Careful consideration of potential side reactions and optimization of reaction conditions will ensure the highest possible yield and purity of the final peptide product.

References

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid gamma-methyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the properties, applications, and handling of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid gamma-methyl ester (Fmoc-Glu(OMe)-OH). This derivative of L-glutamic acid is a critical building block in synthetic peptide chemistry, particularly in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptides for research, diagnostics, and therapeutic development.

Core Properties

Fmoc-Glu(OMe)-OH is a white powder that is widely utilized in peptide synthesis.[1] The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the alpha-amino functionality, which is essential for the stepwise construction of peptide chains.[2] The gamma-methyl ester serves to protect the side-chain carboxylic acid, preventing unwanted side reactions during the coupling process.[2]

Physicochemical Data

| Property | Value | Reference |

| Synonyms | Fmoc-L-Glu(OMe)-OH, Fmoc-L-glutamic acid 5-methyl ester | [1] |

| CAS Number | 145038-50-2 | [1][2] |

| Molecular Formula | C21H21NO6 | [1] |

| Molecular Weight | 383.36 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Melting Point | 110 - 120 °C | [1] |

| Optical Rotation | [a]D20 = -10 ± 2 ° (c=2 in MeOH) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Solubility

Fmoc-protected amino acids, including Fmoc-Glu(OMe)-OH, are generally soluble in polar aprotic solvents commonly used in solid-phase peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

Applications in Research and Development

The unique properties of Fmoc-Glu(OMe)-OH make it a valuable reagent in several areas of scientific research and drug development:

-

Peptide Synthesis: As a fundamental building block, it is extensively used in both manual and automated solid-phase peptide synthesis (SPPS) for the creation of peptides with defined sequences.[2]

-

Drug Development: This compound is integral to the synthesis of peptide-based therapeutics, where the glutamic acid residue can influence the biological activity and pharmacokinetic properties of the drug candidate.[1]

-

Bioconjugation: It is employed in the process of linking peptides to other molecules, such as antibodies or cytotoxic drugs, to create targeted therapies, for example, in cancer treatment.[1]

-

Protein Engineering: Researchers use this derivative to modify proteins, which can enhance their stability, solubility, or functional characteristics for biotechnological applications.[1]

-

Neuroscience Research: Due to its glutamic acid component, peptides synthesized using this building block can be used to investigate neurotransmitter functions and synaptic transmission.[1]

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for Coupling of Fmoc-Glu(OMe)-OH

This protocol provides a representative method for the coupling of Fmoc-Glu(OMe)-OH to a resin-bound peptide chain using HBTU as the activating agent.

Materials:

-

Fmoc-Glu(OMe)-OH

-

Peptide-resin with a free N-terminal amine

-

N,N'-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the resin for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.

-

-

Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Glu(OMe)-OH (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and pre-activate for 2-5 minutes.

-

Drain the DMF from the deprotected peptide-resin.

-

Add the activated Fmoc-Glu(OMe)-OH solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

Cleavage of the Gamma-Methyl Ester Side-Chain Protection

The methyl ester on the gamma-carboxyl group of the glutamic acid residue is typically removed after the peptide chain has been assembled and cleaved from the solid support. A common method for this is saponification.

Materials:

-

Crude peptide containing the Glu(OMe) residue

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution (e.g., 0.1 M in water/THF)

-

Aqueous acid solution (e.g., 1 M HCl) for neutralization

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolution: Dissolve the crude peptide in a suitable solvent system, such as a mixture of water and an organic co-solvent like tetrahydrofuran (THF) or acetonitrile.

-

Saponification:

-

Cool the peptide solution in an ice bath.

-

Slowly add the aqueous LiOH or NaOH solution to the peptide solution while stirring.

-

Monitor the reaction progress by a suitable analytical method, such as HPLC or mass spectrometry. The reaction time can vary from a few hours to overnight depending on the peptide sequence.

-

-

Neutralization: Once the reaction is complete, neutralize the mixture by the slow addition of an aqueous acid solution to a pH of approximately 7.

-

Purification: Purify the deprotected peptide using a suitable method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Relationships in Peptide Synthesis and Application

The following diagram outlines the logical progression from the selection of Fmoc-Glu(OMe)-OH as a building block to its incorporation into a peptide and the subsequent use of that peptide in a biological assay.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become an indispensable tool in the synthesis of peptides, enabling the efficient and reliable construction of complex peptide chains.[1][2] Its lability under mild basic conditions, coupled with its stability to acids, forms the basis of an orthogonal protection strategy that has revolutionized solid-phase peptide synthesis (SPPS).[3][4] This technical guide provides a comprehensive overview of Fmoc chemistry, from its fundamental principles to detailed experimental protocols, designed to equip researchers with the knowledge to effectively implement this powerful methodology.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group in peptide synthesis lies in its unique chemical properties, which allow for the selective protection and deprotection of the α-amino group of amino acids. This prevents unwanted side reactions and polymerization during the stepwise assembly of the peptide chain.[4]

Orthogonality: A key advantage of Fmoc chemistry is its orthogonality with common side-chain protecting groups.[3] The Fmoc group is base-labile, meaning it is removed under basic conditions, while the protecting groups for reactive amino acid side chains (e.g., tert-butyl, trityl) are acid-labile.[3][4] This allows for the selective removal of the N-terminal Fmoc group at each step of the synthesis without affecting the side-chain protections, which are only removed at the final cleavage step.[3]

Mechanism of Protection: The Fmoc group is typically introduced to the α-amino group of an amino acid using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[5] Fmoc-OSu is often preferred due to its increased stability and lower propensity to cause the formation of oligopeptides as a side product.[5]

Mechanism of Deprotection: The removal of the Fmoc group is achieved through a β-elimination reaction initiated by a weak base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[4][6] The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.[3][5] The highly reactive dibenzofulvene is subsequently scavenged by the excess amine base to form a stable adduct, preventing it from reacting with the newly deprotected N-terminus of the peptide.[3]

Quantitative Data in Fmoc Chemistry

The efficiency and reliability of Fmoc-based peptide synthesis are underpinned by well-characterized reaction kinetics and yields. The following tables summarize key quantitative data for various stages of the process.

| Parameter | Reagent/Condition | Typical Value | Notes |

| Fmoc Protection | |||

| Reaction Time | Fmoc-OSu, NaHCO₃, Dioxane/H₂O | 12-24 hours | Reaction completion is typically monitored by TLC. |

| Yield | Fmoc-OSu | >90% | Yields are generally high for most amino acids. |

| Fmoc Deprotection (SPPS) | |||

| Reagent | 20% Piperidine in DMF | 2 x (3-10 minutes) | A two-step deprotection is common to ensure completeness.[7] |

| 1-5% DBU in DMF | Shorter than piperidine | DBU is a stronger, non-nucleophilic base, but requires a scavenger for dibenzofulvene.[3][7] | |

| Amino Acid Coupling (SPPS) | |||

| Reaction Time | HBTU/DIPEA in DMF | 15-60 minutes | Can be longer for sterically hindered amino acids or "difficult" sequences.[6] |

| HATU/DIPEA in DMF | 1-5 minutes | HATU is a more efficient, but also more expensive, coupling reagent.[8] | |

| Coupling Efficiency | Standard conditions | >99% | Monitored by qualitative tests like the Kaiser test. |

| UV Monitoring of Deprotection | |||

| Wavelength (λmax) | Dibenzofulvene-piperidine adduct | ~301 nm | The primary wavelength for monitoring.[9] |

| ~290 nm | An alternative wavelength with less interference from piperidine concentration. | ||

| Molar Extinction Coefficient (ε) at 301 nm | Dibenzofulvene-piperidine adduct | ~7,800 M⁻¹cm⁻¹ | Can vary slightly depending on the solvent and piperidine concentration. |

| Molar Extinction Coefficient (ε) at 290 nm | Dibenzofulvene-piperidine adduct | ~6,089 M⁻¹cm⁻¹ | More robust to variations in piperidine concentration. |

Experimental Protocols

The following are detailed methodologies for the key experiments in Fmoc protecting group chemistry.

Synthesis of Fmoc-Protected Amino Acids (Fmoc-AA-OH)

This protocol describes the protection of a free amino acid using Fmoc-OSu.

Materials:

-

Amino acid

-

N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Hexane

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the amino acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

-

Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

-

Allow the reaction to proceed overnight (12-16 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to a pH of approximately 2 with 1 M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure Fmoc-amino acid.

Manual Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition in manual Fmoc-SPPS using a standard resin (e.g., Wang or Rink Amide).

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) Piperidine in DMF

-

N,N-Dimethylformamide (DMF)

-

Fmoc-amino acid

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[6]

-

Drain the solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 30-60 minutes.

-

-

Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step should be repeated.

-

Washing: Wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle or for storage.

Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectroscopy

This protocol allows for the quantification of the resin loading or the efficiency of the deprotection step.

Materials:

-

Fmoc-peptide-resin (a small, accurately weighed sample)

-

20% (v/v) Piperidine in DMF

-

N,N-Dimethylformamide (DMF)

-

UV-Vis spectrophotometer

-

Quartz cuvette (1 cm path length)

Procedure:

-

Accurately weigh a small amount of dry Fmoc-peptide-resin (2-5 mg) into a small vial.

-

Add a known volume of 20% piperidine in DMF (e.g., 1.0 mL) to the resin.

-

Agitate the mixture for 30-60 minutes to ensure complete Fmoc removal.

-

Take an aliquot of the supernatant and dilute it with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Measure the absorbance of the diluted solution at 301 nm using DMF as a blank.

-

Calculate the concentration of the dibenzofulvene-piperidine adduct using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (~7,800 M⁻¹cm⁻¹ at 301 nm), c is the concentration, and l is the path length (1 cm).

-

Calculate the resin loading in mmol/g using the following formula: Loading (mmol/g) = (Concentration (mol/L) * Volume of piperidine solution (L) * Dilution factor) / (Weight of resin (g))

Cleavage of Peptide from Resin and Removal of Side-Chain Protecting Groups

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the acid-labile side-chain protecting groups. The specific cleavage cocktail depends on the resin and the amino acid composition of the peptide.

Materials for a Standard Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA)

-

Thioanisole

-

Water

-

Phenol

-

1,2-Ethanedithiol (EDT)

Procedure:

-

Wash the peptide-resin with DCM and dry it thoroughly under vacuum.

-

Prepare the cleavage cocktail. A common formulation is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood.

-

Add the cleavage cocktail to the dry peptide-resin (typically 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Fmoc Chemistry Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core processes in Fmoc chemistry.

Caption: General scheme for the protection of an amino acid with Fmoc-OSu.

Caption: Mechanism of Fmoc deprotection using piperidine.

Caption: Workflow of a single cycle in Fmoc solid-phase peptide synthesis.

Conclusion

Fmoc chemistry remains the gold standard for solid-phase peptide synthesis in both academic and industrial settings.[4] Its mild reaction conditions, robust protocols, and the ability to automate the process have made the synthesis of complex peptides and even small proteins a routine endeavor. A thorough understanding of the underlying chemical principles, coupled with the application of well-defined experimental protocols, is paramount for achieving high yields and purities in peptide synthesis. This guide provides a solid foundation for researchers to confidently and successfully employ Fmoc chemistry in their drug discovery and development efforts.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chempep.com [chempep.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. peptide.com [peptide.com]

Methyl Ester Side-Chain Protection in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For the acidic amino acids, aspartic acid (Asp) and glutamic acid (Glu), protection of their side-chain carboxyl groups is crucial to prevent unwanted side reactions during peptide chain elongation. Among the various protecting groups available, the methyl ester (OMe) offers a simple and economical option. However, its application comes with a unique set of challenges and considerations that must be carefully managed to ensure the synthesis of high-purity peptides.

This technical guide provides a comprehensive overview of the use of methyl esters for the side-chain protection of Asp and Glu in Fmoc-based SPPS. It details the chemistry of introduction and cleavage, discusses the critical side reaction of aspartimide formation, and provides experimental protocols for key steps in the workflow.

Introduction to Methyl Ester Protection

Methyl esters are employed to block the carboxylic acid functionality in the side chains of aspartic and glutamic acid, preventing their participation in amide bond formation during the coupling steps of SPPS. The use of Fmoc-Asp(OMe)-OH and Fmoc-Glu(OMe)-OH allows for the incorporation of these protected residues into the growing peptide chain.

While cost-effective, the use of methyl esters is less common in modern peptide synthesis than bulkier protecting groups like tert-butyl (tBu) esters. This is primarily due to the increased risk of aspartimide formation, a significant side reaction that can lead to impurities that are difficult to remove. Nevertheless, in certain synthetic strategies, particularly when orthogonality with other protecting groups is required, methyl esters can be a viable option.

Aspartimide Formation: The Major Challenge

The primary drawback of using methyl ester side-chain protection for aspartic acid is the propensity for aspartimide formation. This intramolecular cyclization reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF). The reaction is particularly prevalent in sequences containing Asp followed by a small, unhindered amino acid like glycine (Gly).

The formation of the aspartimide intermediate can lead to two major types of byproducts:

-

α- and β-peptides: The aspartimide ring can be opened by nucleophilic attack at either of the two carbonyl carbons, leading to a mixture of the desired α-linked peptide and the isomeric β-linked peptide. These isomers are often difficult to separate by chromatography.

-

Piperidide adducts: The piperidine used for Fmoc deprotection can also act as a nucleophile and attack the aspartimide ring, forming a piperidide adduct.

Several strategies have been developed to minimize aspartimide formation, including the use of sterically hindered ester protecting groups.

Quantitative Comparison of Aspartimide Formation

The choice of the side-chain protecting group for aspartic acid has a significant impact on the extent of aspartimide formation. The following table summarizes a comparative study of different protecting groups and their effectiveness in minimizing this side reaction in a model peptide (VKDGYI) after extended treatment with 20% piperidine in DMF.[1][2]

| Aspartic Acid Derivative | Target Peptide (%) | Aspartimide (%) | α/β-Piperidide (%) | D-Asp Isomer (%) |

| Fmoc-Asp(OtBu)-OH | 65.4 | 12.8 | 21.8 | 10.5 |

| Fmoc-Asp(OMpe)-OH | 85.1 | 4.5 | 10.4 | 8.7 |

| Fmoc-Asp(OBno)-OH | 98.6 | 0.5 | 0.9 | 1.2 |

Data adapted from references[1] and[2]. OMpe = 3-methylpent-3-yl ester; OBno = 2-benzyloxymethylphenyl ester.

As the data indicates, bulkier ester protecting groups significantly reduce the rate of aspartimide formation. While methyl esters are not included in this specific comparison, their smaller size generally leads to higher levels of aspartimide formation compared to the t-butyl ester.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving methyl ester side-chain protection.

Protocol 1: Esterification of Fmoc-Asp-OH to Fmoc-Asp(OMe)-OH

This protocol describes the synthesis of the methyl ester protected amino acid derivative.

Materials:

-

Fmoc-Asp(OtBu)-OH

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Formation of Fmoc-Asp(OH)-OMe: Suspend Fmoc-Asp(OtBu)-OH (1 equivalent) in anhydrous methanol.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension while stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by water, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Asp(OMe)-OtBu.

-

Deprotection of tBu group: Dissolve the crude product in a solution of 95% trifluoroacetic acid (TFA) in water.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the TFA under reduced pressure and co-evaporate with toluene to remove residual acid.

-

Purify the crude product by silica gel column chromatography to obtain Fmoc-Asp(OMe)-OH.

Protocol 2: SPPS Coupling of Fmoc-Asp(OMe)-OH

This protocol outlines the incorporation of the methyl ester protected aspartic acid into a growing peptide chain on a solid support.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Asp(OMe)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the Fmoc-deprotected peptide-resin in DMF.

-

In a separate vessel, dissolve Fmoc-Asp(OMe)-OH (3 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 5 minutes.

-

Drain the DMF from the resin and add the activated Fmoc-Asp(OMe)-OH solution.

-

Agitate the reaction mixture at room temperature for 2 hours.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), continue the reaction for an additional hour or perform a second coupling.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

-

Proceed with the next Fmoc deprotection and coupling cycle.

Protocol 3: On-Resin Saponification of Methyl Ester Side-Chain

This protocol describes the cleavage of the methyl ester protecting group from the aspartic or glutamic acid side chain while the peptide is still attached to the resin. This allows for subsequent modifications, such as lactam bridge formation.

Materials:

-

Peptide-resin with methyl ester side-chain protection

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Solvent mixture (e.g., Tetrahydrofuran (THF)/Water or Dioxane/Water)

-

1 M Hydrochloric acid (HCl)

-

DMF

Procedure:

-

Swell the peptide-resin in the chosen solvent mixture (e.g., THF/Water 3:1).

-

Prepare a 1 M aqueous solution of LiOH or NaOH.

-

Add the alkaline solution (typically 10-20 equivalents) to the resin suspension.

-

Stir the reaction mixture at room temperature and monitor the progress of the saponification by cleaving a small amount of resin and analyzing the peptide by HPLC-MS. The reaction time can vary from a few hours to overnight depending on the peptide sequence and steric hindrance.

-

Once the saponification is complete, filter the resin and wash it thoroughly with the solvent mixture to remove excess base.

-

Neutralize the resin by washing with a solution of 1 M HCl in the solvent mixture, followed by extensive washing with water and DMF to remove any salts.

-

The resin with the deprotected side-chain carboxyl group is now ready for the next synthetic step.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical transformations and workflows discussed in this guide.

References

Orthogonal Protecting Groups in Fmoc Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, complex peptide sequences. Among the various strategies, Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) has become a cornerstone, largely due to its reliance on the principle of orthogonality. This guide provides a comprehensive technical overview of orthogonal protecting groups in Fmoc chemistry, detailing their classification, deprotection strategies, and applications, with a focus on quantitative data and experimental protocols.

The Core Principle: Orthogonality in Fmoc SPPS

In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[1][2][3] This allows for the selective deprotection of specific amino acid side chains or the N-terminus, enabling the synthesis of complex peptides with features like cyclization, branching, or post-translational modifications.[2][4]

The standard Fmoc/tBu (tert-butyl) strategy exemplifies this principle. The α-amino group is temporarily protected with the base-labile Fmoc group, which is removed at each cycle of amino acid addition using a mild base, typically piperidine.[5][6] In contrast, the side-chain protecting groups are "permanent" during the synthesis and are labile to strong acids, such as trifluoroacetic acid (TFA), being removed only at the final cleavage step.[5][7] This orthogonal combination ensures the integrity of the growing peptide chain.[8]

dot

References

- 1. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. biosynth.com [biosynth.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Bot Detection [iris-biotech.de]

- 7. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Fmoc-Glu-OMe-OH in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is paramount to achieving high-purity peptides, especially in the synthesis of complex and modified structures. Among the various derivatives of glutamic acid, N-α-Fmoc-L-glutamic acid γ-methyl ester (Fmoc-Glu-OMe-OH) presents a unique set of advantages and applications, particularly in the construction of cyclic peptides and other modified structures. This technical guide provides a comprehensive overview of the role of this compound in SPPS, detailing its applications, experimental protocols, and a comparative analysis with other glutamic acid derivatives.

Introduction to Glutamic Acid Protection in Fmoc-SPPS

The standard Fmoc-SPPS strategy relies on an orthogonal protection scheme, where the temporary N-α-Fmoc group is labile to basic conditions (typically piperidine), while side-chain protecting groups are removed under acidic conditions (typically trifluoroacetic acid, TFA). For glutamic acid, the most commonly used derivative is Fmoc-Glu(OtBu)-OH, where the tert-butyl (OtBu) ester protects the γ-carboxyl group. This protection is robustly stable to the basic conditions of Fmoc deprotection and is readily cleaved by TFA during the final cleavage from the resin.[1]

However, the synthesis of peptides with specific side-chain modifications, such as lactam bridges, requires a protecting group that can be selectively removed on-resin without affecting other protecting groups or the peptide-resin linkage. This is where derivatives like this compound offer a strategic advantage. The methyl ester (-OMe) group can be selectively cleaved under conditions that are orthogonal to both the Fmoc group and the acid-labile resin linkage, opening avenues for on-resin cyclization and modification.[2]

The Orthogonal Deprotection of the Methyl Ester

The key feature of this compound is the potential for selective removal of the methyl ester protecting group from the glutamic acid side chain while the peptide remains attached to the solid support. This is typically achieved through saponification, a base-mediated hydrolysis of the ester.

Core Principle: The methyl ester is susceptible to nucleophilic attack by hydroxide ions, leading to the formation of a free carboxylate. This reaction can be performed on the resin-bound peptide, enabling subsequent on-resin chemical modifications.

A critical aspect of this strategy is ensuring the stability of the Fmoc group and the peptide-resin linkage under the basic conditions required for saponification. While the Fmoc group is base-labile, the conditions for methyl ester saponification can be optimized to be mild enough to preserve the Fmoc protection on the N-terminus.

Comparative Analysis of Glutamic Acid Protecting Groups

The choice of protecting group for the glutamic acid side chain significantly impacts the synthetic strategy and the types of peptide structures that can be accessed.

| Protecting Group | Structure | Deprotection Condition | Orthogonality with Fmoc | Key Applications |

| tert-Butyl (OtBu) | -C(CH₃)₃ | Strong acid (e.g., TFA) | Yes | Standard linear peptide synthesis. |

| Methyl (OMe) | -CH₃ | Basic hydrolysis (saponification) | Yes (with optimized conditions) | On-resin cyclization (lactam bridge formation), synthesis of side-chain modified peptides.[2] |

| Allyl (OAll) | -CH₂CH=CH₂ | Pd(0) catalyst | Yes | On-resin cyclization, synthesis of protected peptide fragments.[3] |

| 2-Phenylisopropyl (O-2-PhiPr) | -C(CH₃)₂Ph | 1% TFA in DCM | Yes | Synthesis of protected peptide fragments, on-resin cyclization.[4] |

Experimental Protocols

Standard Coupling of this compound

The incorporation of this compound into a growing peptide chain follows standard Fmoc-SPPS protocols.

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

DMF (peptide synthesis grade)

Protocol:

-

Swell the peptide-resin in DMF.

-

Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 0.95 equivalents to the amino acid) in DMF.

-

Add a base (e.g., DIPEA, 2 equivalents to the amino acid) to the activation mixture.

-

Add the activated amino acid solution to the resin and couple for the desired time (typically 1-2 hours).

-

Wash the resin with DMF to remove excess reagents.

On-Resin Saponification of the Methyl Ester

This protocol describes the selective cleavage of the methyl ester from the glutamic acid side chain.

Materials:

-

Peptide-resin containing a Glu(OMe) residue

-

Lithium hydroxide (LiOH)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Solvent mixture (e.g., THF/water or DMF/water)

Protocol:

-

Swell the peptide-resin in the chosen solvent system (e.g., THF/H₂O, 3:1 v/v).

-

Prepare a solution of LiOH (e.g., 0.1 M in water).

-

Prepare a solution containing the amidine base (e.g., DBU) and a lithium salt (e.g., LiBr) in the reaction solvent. A patent describes that the use of an amidine base in combination with a metal salt can accelerate the reaction.

-

Add the saponification solution to the resin and react for a monitored period (e.g., 2-4 hours) at room temperature. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the peptide by mass spectrometry.

-

After completion, thoroughly wash the resin with the reaction solvent, followed by DMF and DCM to remove all traces of the basic reagents.

-

Neutralize the resin with a weak acid solution (e.g., 0.5% acetic acid in DMF) if necessary.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the synthesis and manipulation of peptides containing this compound.

-

Premature Fmoc Deprotection: The basic conditions of saponification can potentially lead to the premature removal of the N-terminal Fmoc group.

-

Mitigation: Careful optimization of the base concentration and reaction time for saponification is crucial. Using milder basic conditions and monitoring the reaction closely can minimize this side reaction.

-

-

Racemization: Basic conditions can promote the racemization of the α-carbon of the glutamic acid residue.

-

Mitigation: Performing the saponification at room temperature or below and for the minimum time required can help to suppress racemization. The choice of base and solvent can also influence the extent of racemization.

-

-

Glutarimide Formation: In specific sequences, particularly Glu(Gly)-OAll, the formation of a five-membered glutarimide ring has been reported as an unexpected side reaction during on-resin cyclization attempts.[5] This can disrupt the intended cyclization or modification.

-

Mitigation: The propensity for glutarimide formation is sequence-dependent. Incorporating a sterically hindered amino acid adjacent to the glutamic acid residue may help to prevent this side reaction.[5]

-

-

Transesterification: If alcohols are present during base-catalyzed reactions, transesterification of the methyl ester to another ester is a possibility.[6]

-

Mitigation: Ensure the use of anhydrous solvents and reagents during steps where the methyl ester needs to remain intact.

-

Applications in Peptide Synthesis

The primary application of this compound lies in the synthesis of cyclic peptides, specifically those containing a lactam bridge.

Synthesis of Lactam-Bridged Peptides

Lactam bridges are formed by an amide bond between the side chains of an acidic amino acid (like glutamic acid) and a basic amino acid (like lysine).

Workflow for Lactam Bridge Formation:

-

Synthesize the linear peptide on a solid support using Fmoc-Glu(OMe)-OH and an orthogonally protected lysine derivative (e.g., Fmoc-Lys(Boc)-OH).

-

Selectively deprotect the glutamic acid side chain via on-resin saponification of the methyl ester.

-

Selectively deprotect the lysine side chain (e.g., by removing the Boc group with a mild acid treatment that does not cleave the peptide from the resin).

-

Perform an on-resin intramolecular coupling reaction between the now-free side-chain carboxyl group of glutamic acid and the side-chain amino group of lysine, using standard peptide coupling reagents.

-

Cleave the cyclized peptide from the resin and perform final deprotection.

Visualizing the Workflow and Relationships

Experimental Workflow for Lactam-Bridged Peptide Synthesis

Caption: Workflow for the synthesis of lactam-bridged peptides using this compound.

Signaling Pathway of Orthogonal Deprotection

Caption: Orthogonal deprotection scheme in SPPS utilizing Fmoc-Glu(OMe)-OH.

Conclusion

This compound serves as a valuable and strategic building block in solid-phase peptide synthesis, particularly for the construction of peptides requiring on-resin side-chain modification. Its utility in forming lactam-bridged cyclic peptides demonstrates its importance in accessing constrained peptide structures with potentially enhanced biological activity and stability. While the more common Fmoc-Glu(OtBu)-OH is the standard for linear peptide synthesis, the methyl ester protection of this compound provides the necessary orthogonality for more advanced peptide engineering. Successful application of this reagent requires careful optimization of the on-resin saponification step to ensure selective deprotection without compromising the integrity of the peptide or other protecting groups. With a clear understanding of its properties and the associated experimental protocols, researchers can effectively leverage this compound to expand the repertoire of synthetically accessible peptide architectures for drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to protected amino acids for peptide synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices of using protected amino acids in peptide synthesis. The controlled, stepwise assembly of amino acids into a defined peptide sequence is foundational to peptide research and the development of peptide-based therapeutics. This process relies critically on the use of protecting groups to prevent unwanted side reactions and ensure the formation of the correct peptide bonds.

The Core Principle: Orthogonal Protection

Successful peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), hinges on the concept of orthogonal protection .[1] This strategy employs multiple classes of protecting groups within a single synthesis, where each class is removable by a specific chemical mechanism without affecting the others.[1][2] This allows for the selective deprotection of one functional group while others remain shielded.

The three main types of protecting groups used in SPPS are:

-

Temporary N-terminal (α-amino) protecting groups : These are removed at each cycle of amino acid addition.[3]

-

Permanent side-chain protecting groups : These remain intact throughout the synthesis and are removed during the final cleavage step.[3]

-

C-terminal protection : In SPPS, the C-terminus of the first amino acid is protected by anchoring it to a solid support (resin).[4]

The two predominant orthogonal strategies in modern peptide synthesis are the Fmoc/tBu and Boc/Bzl approaches, named for their respective N-terminal protecting groups.[2][5]

Diagram 1: Orthogonal protection in Fmoc/tBu-based peptide synthesis.

N-Terminal Protecting Groups

The temporary α-amino protecting group is the cornerstone of stepwise peptide synthesis. Its efficient removal at each step is critical for high-yield synthesis.[6]

| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Key Characteristics |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fluorenyl-CH₂-O-CO- | 20-50% piperidine in DMF.[5] | Base-labile; allows for mild acid-labile side-chain protection (orthogonal); deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct.[7][8] |

| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Moderate acid (e.g., 50% TFA in DCM).[5][9] | Acid-labile; requires stronger acid (e.g., HF) for side-chain deprotection and cleavage; often used for complex or hydrophobic peptides.[5][10] |

| Benzyloxycarbonyl | Z or Cbz | Benzyl-O-CO- | Catalytic hydrogenation (H₂/Pd) or strong acid (HBr/AcOH).[6] | Historically significant; primarily used in solution-phase synthesis.[6] |

Side-Chain Protecting Groups

Protecting reactive amino acid side chains is essential to prevent branching, cyclization, or other unwanted modifications during synthesis.[4] The choice of side-chain protection must be compatible with the N-terminal protection strategy (i.e., stable to the N-terminal deprotection conditions).

Common Protecting Groups in Fmoc/tBu Strategy

In this strategy, side-chain groups are acid-labile and are removed simultaneously with cleavage from the resin by a strong acid like trifluoroacetic acid (TFA).[1]

| Amino Acid | Side-Chain Group | Common Protecting Group | Deprotection |

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | TFA |

| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (O-tert-butyl ester) | TFA |

| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl) | TFA (Trt); Iodine or specific reagents (Acm) |

| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (O-tert-butyl ester) | TFA |

| Histidine (His) | Imidazole | Trt (Trityl) | TFA |

| Lysine (Lys) | Amine | Boc (tert-Butoxycarbonyl) | TFA |

| Serine (Ser) | Hydroxyl | tBu (tert-Butyl) | TFA |

| Threonine (Thr) | Hydroxyl | tBu (tert-Butyl) | TFA |

| Tryptophan (Trp) | Indole | Boc (tert-Butoxycarbonyl) | TFA |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu (tert-Butyl) | TFA |

Common Protecting Groups in Boc/Bzl Strategy

This strategy uses benzyl-based (Bzl) side-chain protecting groups, which are stable to the moderate acid (TFA) used for Boc removal but are cleaved by very strong acids like hydrofluoric acid (HF).[11]

| Amino Acid | Side-Chain Group | Common Protecting Group | Deprotection |

| Arginine (Arg) | Guanidinium | Tos (Tosyl) | HF |

| Aspartic Acid (Asp) | Carboxylic Acid | OBzl (O-benzyl ester), OcHex (O-cyclohexyl ester) | HF |

| Cysteine (Cys) | Thiol | Bzl (Benzyl) | HF |

| Glutamic Acid (Glu) | Carboxylic Acid | OBzl (O-benzyl ester) | HF |

| Histidine (His) | Imidazole | Dnp (2,4-Dinitrophenyl), Bom (Benzyloxymethyl) | Thiophenol (Dnp); HF (Bom)[12] |

| Lysine (Lys) | Amine | Cl-Z (2-Chlorobenzyloxycarbonyl) | HF[12] |

| Serine (Ser) | Hydroxyl | Bzl (Benzyl) | HF |

| Threonine (Thr) | Hydroxyl | Bzl (Benzyl) | HF |

| Tyrosine (Tyr) | Phenolic Hydroxyl | Br-Z (2-Bromobenzyloxycarbonyl) | HF |

Experimental Protocols

The following are generalized protocols for key steps in Fmoc-based solid-phase peptide synthesis. Researchers should optimize conditions based on the specific peptide sequence and scale.

Fmoc-SPPS Workflow

Diagram 2: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol: N-Terminal Fmoc Deprotection

-

Swell the peptidyl-resin in N,N-Dimethylformamide (DMF).

-

Drain the solvent.

-

Add a solution of 20% piperidine in DMF to the resin.[13]

-

Agitate the mixture at room temperature for 5-10 minutes.

-

Drain the solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove all traces of piperidine.[14]

Protocol: Peptide Coupling with HBTU/HOBt

-

Swell the deprotected peptidyl-resin in DMF.

-

In a separate vessel, dissolve the Fmoc-protected amino acid (1.5-5 equivalents relative to resin loading) and an activating agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.5-5 eq.) and HOBt (Hydroxybenzotriazole) (1.5-5 eq.) in DMF.[13][15]

-

Add a hindered base, such as N,N-Diisopropylethylamine (DIPEA) (2-10 eq.), to the activation mixture.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 30-120 minutes at room temperature. Reaction completion can be monitored using a qualitative ninhydrin (Kaiser) test.[8][15]

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF and DCM.

Protocol: Final Cleavage and Deprotection

The final step uses a strong acid to cleave the peptide from the resin and remove the side-chain protecting groups. "Cleavage cocktails" containing scavengers are used to trap reactive carbocations generated during deprotection, which can otherwise modify sensitive residues like Tryptophan, Methionine, and Cysteine.[16]

Table of Common Cleavage Cocktails for Fmoc-SPPS

| Reagent Name | Composition (v/v) | Target Residues / Use Case |

| Standard (Reagent B) | 88% TFA, 5% Phenol, 2% TIPS, 5% Water | General purpose, good for Arg(Pbf), His(Trt).[17] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | For peptides with Cys, Met, Trp, Tyr.[17] |

| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Minimizes side reactions with Arg(Pmc/Pbf) and Trp.[17] |

| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% DMS, 1.5% NH₄I (w/v) | Specifically designed to minimize oxidation of Methionine.[18] |

(Abbreviations: TFA: Trifluoroacetic acid; TIPS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; DMS: Dimethyl sulfide)

General Cleavage Procedure:

-

Wash the final peptidyl-resin with DCM and dry it under vacuum.

-

Prepare the appropriate cleavage cocktail fresh in a well-ventilated fume hood.[19]

-

Add the cleavage cocktail to the resin (typically 10-15 mL per gram of resin).[17]

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.

-

Isolate the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Application in Drug Development: Signaling Pathways

Protected amino acids are the building blocks for synthesizing peptide-based drugs that can modulate biological signaling pathways. For example, synthetic analogs of peptide hormones can act as agonists or antagonists at G-protein coupled receptors (GPCRs), influencing downstream cellular responses.

Diagram 3: A representative GPCR signaling pathway modulated by a peptide.

The ability to precisely synthesize peptides, including the incorporation of unnatural amino acids, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, such as receptor affinity, stability, and half-life, which are critical for developing effective therapeutics.

References

- 1. Bot Detection [iris-biotech.de]

- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bot Detection [iris-biotech.de]

- 4. biosynth.com [biosynth.com]

- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bot Detection [iris-biotech.de]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. peptide.com [peptide.com]

- 13. rsc.org [rsc.org]

- 14. chem.uci.edu [chem.uci.edu]

- 15. peptide.com [peptide.com]

- 16. biotage.com [biotage.com]

- 17. Bot Detection [iris-biotech.de]

- 18. peptide.com [peptide.com]

- 19. tools.thermofisher.com [tools.thermofisher.com]

Fmoc-Glu-OMe-OH molecular weight and formula

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the building blocks used in peptide synthesis is paramount. This guide provides an in-depth look at N-α-Fmoc-L-glutamic acid γ-methyl ester (Fmoc-Glu(OMe)-OH), a crucial derivative of glutamic acid for solid-phase peptide synthesis (SPPS).

Core Properties of Fmoc-Glu(OMe)-OH

Fmoc-Glu(OMe)-OH is a derivative of the amino acid L-glutamic acid. It features a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino group and a methyl ester protecting group on its γ-carboxyl group. This strategic protection scheme is essential for its application in the stepwise assembly of peptide chains. The Fmoc group prevents unwanted reactions at the N-terminus, while the methyl ester protects the side chain's carboxylic acid.

A summary of its key quantitative data is presented below:

| Property | Value | References |

| Molecular Formula | C₂₁H₂₁NO₆ | [1][2][3][4][5][6] |

| Molecular Weight | 383.39 g/mol | [1][2][6] |

| Alternate Molecular Weight | 383.4 g/mol | [3][4] |

| Alternate Molecular Weight | 383.36 g/mol | [5] |

| Appearance | White to off-white solid | [1][5] |

| Purity | ≥ 97% | [5][6] |

| CAS Number | 145038-50-2 | [1][2][3][4] |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OMe)-OH

The following is a representative protocol for the incorporation of Fmoc-Glu(OMe)-OH into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis. The specific resin and coupling reagents can be adapted based on the desired C-terminal modification and the specific requirements of the peptide sequence.

Materials:

-

Fmoc-Rink amide resin (or other suitable solid support)

-

Fmoc-Glu(OMe)-OH

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent solution (e.g., HBTU/HOBt or HATU in DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Diethyl ether

-

Solid-phase synthesis vessel

Methodology:

-

Resin Swelling: The resin is placed in the synthesis vessel and washed with DMF to induce swelling, which is crucial for reaction efficiency. This is typically done for 30-60 minutes.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin is removed by treating it with a 20% piperidine solution in DMF. This reaction is usually carried out for 5-20 minutes and repeated once to ensure complete deprotection, liberating the free amine for the subsequent coupling step. The resin is then washed thoroughly with DMF to remove residual piperidine and the cleaved Fmoc adduct.

-

Amino Acid Coupling:

-

Activation: In a separate vial, Fmoc-Glu(OMe)-OH (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA). This activation step generates a highly reactive ester.

-

Coupling: The activated Fmoc-Glu(OMe)-OH solution is added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours with agitation to ensure completion. A ninhydrin test can be performed to confirm the absence of free amines, indicating a successful coupling.

-

-

Washing: Following the coupling reaction, the resin is extensively washed with DMF and DCM to remove any unreacted reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the same deprotection procedure as in step 2.

-

Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups (including the methyl ester of the incorporated glutamic acid) are simultaneously removed by treatment with a strong acid cleavage cocktail (e.g., TFA/TIS/water). This reaction is typically performed for 2-4 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then collected by centrifugation, washed with ether, and dried. The final product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagram illustrates the key stages of the Fmoc-based solid-phase peptide synthesis workflow described above.

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

References

Storage and handling of Fmoc-Glu-OMe-OH

An In-depth Technical Guide to the Storage and Handling of Fmoc-Glu(OMe)-OH

This guide provides comprehensive information and standardized protocols for the safe storage and handling of Fmoc-Glu(OMe)-OH (N-α-Fmoc-L-glutamic acid γ-methyl ester), a key reagent used in peptide synthesis and drug development. Adherence to these guidelines is critical for ensuring reagent integrity, experimental reproducibility, and personnel safety.

Chemical and Physical Properties

Fmoc-Glu(OMe)-OH is an amino acid derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the gamma-carboxyl group of the glutamic acid side chain is esterified with a methyl group. This structure makes it a crucial building block in solid-phase peptide synthesis (SPPS).

Table 1: Physical and Chemical Properties of Fmoc-Glu(OMe)-OH

| Property | Value | References |

|---|---|---|

| Synonyms | N-α-Fmoc-L-glutamic acid γ-methyl ester, Fmoc-L-Glu(OMe)-OH | [1][2][3] |

| CAS Number | 145038-50-2 | [2][3][4][5] |

| Molecular Formula | C₂₁H₂₁NO₆ | [1][2][3][4] |

| Molecular Weight | 383.39 g/mol | [2][4] |

| Appearance | White to off-white solid powder | [1][4] |

| Purity | Typically ≥98% (by HPLC) | [1] |

| Melting Point | 110 - 120 °C | [1] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) |[4][6] |

Storage and Stability

Proper storage of Fmoc-Glu(OMe)-OH is essential to prevent degradation and maintain its purity over time. Recommendations can vary slightly by manufacturer. Always consult the product-specific data sheet provided by your supplier.

Table 2: Recommended Storage Conditions for Fmoc-Glu(OMe)-OH

| State | Temperature | Duration | References |

|---|---|---|---|

| Solid (Powder) | -20°C | Up to 3 years | [4][5][6] |

| 2°C to 8°C | Up to 2 years | [1][2][6] | |

| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | [4][6] |

| | -20°C | Up to 1 month |[4][6] |

Key Storage Recommendations:

-

Temperature: For long-term storage, -20°C is the most commonly recommended temperature.[4][5] Storage at 2-8°C is also acceptable for shorter periods.[1][2]

-

Moisture: The compound should be stored in a tightly sealed container in a dry, desiccated environment to prevent hydrolysis.

-

Light: Protect from direct light.

-

Inert Atmosphere: While not always mandatory, storing under an inert atmosphere (e.g., Argon or Nitrogen) can extend shelf life by preventing oxidation.

-

Solutions: Once dissolved in a solvent, solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[6] Store stock solutions at -80°C for maximum stability.[4][6]

Handling and Safety Protocols

Fmoc-Glu(OMe)-OH should be handled in a controlled laboratory environment by personnel trained in chemical safety.

Table 3: Summary of Safety and Handling Information

| Aspect | Recommendation |

|---|---|

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. |

| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are required. |

| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator. |

| Hygiene Practices | Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. |

Protocol 1: Weighing and Dispensing

-

Preparation: Ensure the chemical fume hood is operational. Don personal protective equipment (PPE).

-

Equilibration: Before opening, allow the container of Fmoc-Glu(OMe)-OH to equilibrate to room temperature in a desiccator. This prevents condensation of moisture onto the cold powder.

-

Dispensing: In the fume hood, carefully open the container. Use a clean spatula to weigh the desired amount of powder into a suitable secondary container.

-

Cleanup: Promptly and securely seal the main container. Clean any residual powder from the spatula and weighing area.

-

Storage: Return the main container to its recommended storage condition.

Protocol 2: Accidental Release and Spill Cleanup

-

Evacuation: If a significant amount of dust is generated, restrict access to the area.

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: For a dry spill, do not use a dry brush or compressed air. Carefully cover the spill with a damp paper towel to avoid generating dust.

-

Collection: Gently scoop the material into a sealable container labeled for chemical waste.

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Dispose of all contaminated materials (including PPE) as hazardous chemical waste according to local, state, and federal regulations.

Visual Workflow for Handling